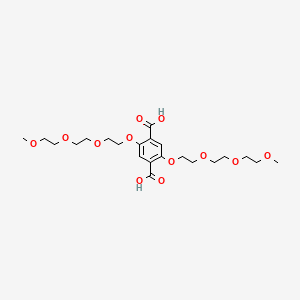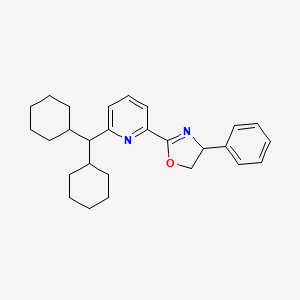
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is a complex organic compound with the molecular formula C20H30O10 It is characterized by its multiple ethoxy groups attached to a terephthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid involves its interaction with various molecular targets. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalaldehyde
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
Uniqueness
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is unique due to its multiple ethoxy groups, which confer enhanced solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .
Properties
Molecular Formula |
C22H34O12 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]terephthalic acid |
InChI |
InChI=1S/C22H34O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-18(22(25)26)20(16-17(19)21(23)24)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
FYYGMMFZHDRZLK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOCCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12502685.png)
![N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12502696.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12502703.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)
![1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide](/img/structure/B12502724.png)
![Ethyl 3-[(phenoxyacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502725.png)
![4-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12502728.png)
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502733.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)

![(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide](/img/structure/B12502775.png)
